molecular formula C22H19ClN4O5S B2738146 N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 867042-44-2

N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2738146
CAS No.: 867042-44-2
M. Wt: 486.93
InChI Key: XREBAHIJWPAUOG-UHFFFAOYSA-N
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Description

N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the dioxoloquinoline core: This step involves the cyclization of appropriate precursors under acidic conditions to form the dioxoloquinoline ring system.

    Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the dihydropyrazole ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1-acetyl-5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
  • N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]propanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structural features provide a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5S/c1-12(28)27-19(9-18(25-27)13-4-3-5-15(6-13)26-33(2,29)30)16-7-14-8-20-21(32-11-31-20)10-17(14)24-22(16)23/h3-8,10,19,26H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREBAHIJWPAUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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